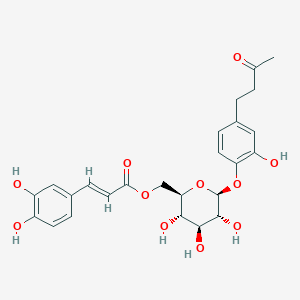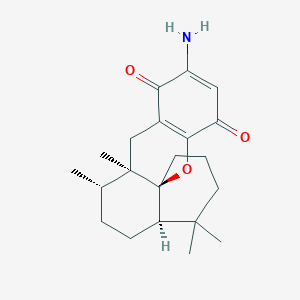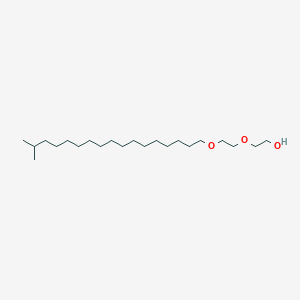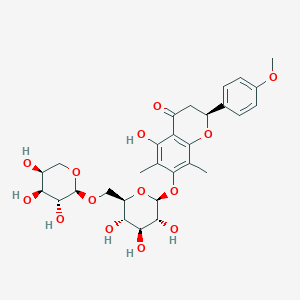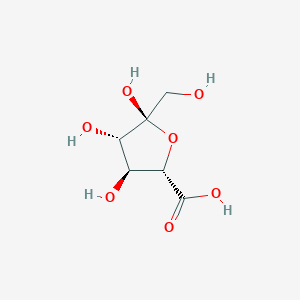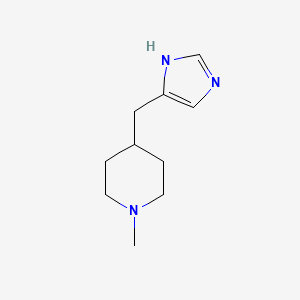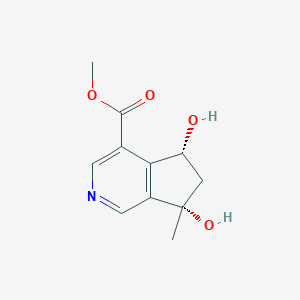
dTDP-3-oxo-2,6-dideoxy-D-glucose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DTDP-3-oxo-2,6-dideoxy-D-glucose is a pyrimidine nucleotide-sugar.
Applications De Recherche Scientifique
Biosynthesis Pathways and Enzymatic Studies
Biosynthesis in Bacteria : dTDP-3-oxo-2,6-dideoxy-D-glucose is involved in the biosynthesis of derivatives of 3-amino-3,6-dideoxyhexoses, found in lipopolysaccharide O-antigens, glycan moieties of S-layer glycoproteins, and antibiotics. These biosynthesis pathways, like the one in Thermoanaerobacterium thermosaccharolyticum, involve multiple enzymes such as transferases, dehydratases, isomerases, transaminases, and transacetylases (Pföstl et al., 2008).
Enzyme Structure and Function : Structural and functional studies of enzymes like QdtC, an N-acetyltransferase, provide insights into the biosynthesis pathway of this compound derivatives. These studies involve crystal structures of enzymes and ligand binding analyses (Thoden et al., 2009).
Chemical Synthesis and Characterization
Chemical and Enzymatic Synthesis : Research includes the chemoenzymatic synthesis of dTDP-activated 2,6-dideoxyhexoses, crucial for understanding the biosynthesis of polyketides and antibiotics. This synthesis process has implications for the in vitro characterization of enzymes and the production of hybrid antibiotics (Amann et al., 2001).
Stereochemical Analysis : Studies on the stereochemistry of reactions involving dTDP-glucose oxidoreductase, which plays a role in the formation of this compound, help in understanding the specific configurations and chemical properties of the synthesized sugars (Snipes et al., 1977).
Biotechnological Applications
Glycosyltransferase Characterization : Studies explore the use of engineered Escherichia coli for biosynthesis of amino deoxy-sugar-conjugated flavonol glycosides, utilizing this compound intermediates. This has implications for producing novel compounds with potential biological activities (Pandey et al., 2015).
Molecular Engineering for Drug Development : Research into the molecular architecture and function of enzymes like N-formyltransferases, which use this compound derivatives, contributes to our understanding of the biosynthesis of unusual sugars in pathogenic bacteria, aiding in drug development (Woodford et al., 2015).
Propriétés
Formule moléculaire |
C16H24N2O14P2 |
|---|---|
Poids moléculaire |
530.31 g/mol |
Nom IUPAC |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,5R,6R)-5-hydroxy-6-methyl-4-oxooxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H24N2O14P2/c1-7-5-18(16(23)17-15(7)22)12-3-9(19)11(30-12)6-28-33(24,25)32-34(26,27)31-13-4-10(20)14(21)8(2)29-13/h5,8-9,11-14,19,21H,3-4,6H2,1-2H3,(H,24,25)(H,26,27)(H,17,22,23)/t8-,9+,11-,12-,13-,14-/m1/s1 |
Clé InChI |
CZNNQWMLAHSKRA-RRLVPJIRSA-N |
SMILES isomérique |
C[C@@H]1[C@H](C(=O)C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O |
SMILES |
CC1C(C(=O)CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O |
SMILES canonique |
CC1C(C(=O)CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



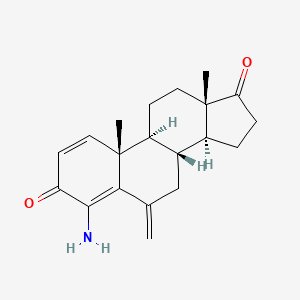
![methyl N-[(1R,4Z,8S,13E)-1,8-dihydroxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate](/img/structure/B1250543.png)
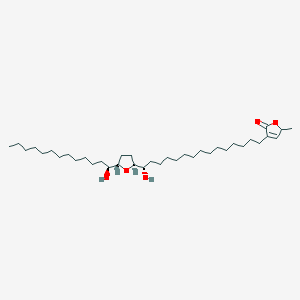
![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B1250545.png)

